3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile
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Description
The compound “3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile” is a unique chemical with the linear formula C18H10FN3S2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar thienopyridine derivatives has been reported in the literature . The process typically involves the reaction of a chalcone precursor with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene and a pyridine ring . The molecule also contains a fluorophenyl group, a cyclopropyl group, and a nitrile group .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions . For instance, they can participate in [3+2] cycloaddition reactions with alkynes, leading to the formation of new thiophene derivatives . The nature of the sulfur reagent can have a significant impact on reaction selectivity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 351.427 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available resources.Future Directions
Properties
IUPAC Name |
3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3S/c18-11-5-3-9(4-6-11)12-7-13(10-1-2-10)21-17-15(12)16(20)14(8-19)22-17/h3-7,10H,1-2,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTKTHLKCQSUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C(=C(S3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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